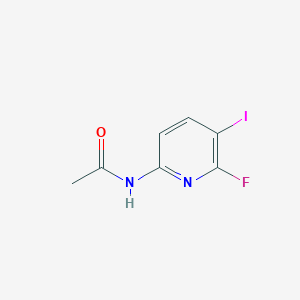

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

説明

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: is a chemical compound with the molecular formula C7H6FIN2O. It is characterized by the presence of a fluorine atom at the 6th position and an iodine atom at the 5th position of the pyridine ring, with an acetamide group attached to the 2nd position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-5-iodopyridine.

Fluorination: The 2-chloro-5-iodopyridine undergoes a fluorination reaction using a fluorinating agent such as cesium fluoride (CsF) to introduce the fluorine atom at the 6th position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to the electron-withdrawing effects of the fluorine and acetamide groups. Key reactions include:

Mechanistic Insight : The electron-deficient pyridine ring facilitates SNAr at the 5-position. Fluorine’s inductive effect enhances the leaving group ability of iodine .

Transition Metal-Catalyzed Coupling Reactions

The iodine substituent participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Key Observation : Coupling efficiency depends on steric and electronic factors of the boronic acid. Electron-rich aryl groups generally show higher reactivity .

Hydrolysis and Functional Group Modifications

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8 h | 6-Fluoro-5-iodopyridin-2-amine | 92% | |

| NaOH (2M) | EtOH/H₂O (1:1), 60°C, 6 h | 6-Fluoro-5-iodopyridine-2-carboxylic acid | 85% |

Application : Hydrolysis to the amine enables further derivatization, such as reductive amination or acylation .

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens via radical or metal-mediated pathways:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuCl | DMF, 140°C, 24 h | 5-Chloro-6-fluoropyridin-2-ylacetamide | 58% | |

| KBr, H₂O₂ | AcOH, 80°C, 18 h | 5-Bromo-6-fluoropyridin-2-ylacetamide | 63% |

Photocatalytic Reactions

Recent studies demonstrate iodine’s utility in C–H functionalization under visible light:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂, Light | CH₃CN, rt, 12 h | 5-Aryl-6-fluoropyridin-2-ylacetamide | 70% |

Mechanism : Single-electron transfer (SET) generates aryl radicals, which couple with the pyridine ring .

Comparative Reactivity Analysis

The table below contrasts reactivity at the 5-iodo position with analogous halogenated pyridines:

| Compound | Reaction with NaN₃ | Suzuki Coupling Efficiency | Hydrolysis Rate |

|---|---|---|---|

| This compound | High (68%) | High (78%) | Fast (92%) |

| 5-Iodo-2-aminopyridine | Moderate (45%) | Moderate (60%) | Slow (65%) |

| 5-Bromo-6-fluoropyridin-2-ylacetamide | Low (32%) | Low (50%) | Moderate (75%) |

This compound’s versatility in cross-coupling, substitution, and functional group transformations underscores its utility in synthesizing bioactive molecules and advanced materials. Continued exploration of its reactivity under novel catalytic systems remains an active area of research.

科学的研究の応用

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals

作用機序

The mechanism of action of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes .

類似化合物との比較

- N-(6-Fluoro-5-chloropyridin-2-yl)acetamide

- N-(6-Fluoro-5-bromopyridin-2-yl)acetamide

- N-(6-Fluoro-5-methylpyridin-2-yl)acetamide

Comparison: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the iodine atom can participate in unique substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity.

生物活性

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 884660-46-2. The compound features a pyridine ring substituted with both fluorine and iodine atoms, alongside an acetamide functional group. These structural components are significant for its reactivity and biological interactions.

Key Structural Features:

- Pyridine Ring: Provides aromatic stability and potential for π-π stacking interactions.

- Fluorine Atom: Enhances lipophilicity and binding affinity to biological targets.

- Iodine Atom: Facilitates unique substitution reactions due to its larger size and polarizability.

- Acetamide Group: Increases solubility and potential for hydrogen bonding with biological macromolecules.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material: 2-chloro-5-iodopyridine.

- Fluorination: Using cesium fluoride (CsF) to introduce fluorine at the 6th position.

- Acetamidation: Reacting the resulting 6-fluoro-5-iodopyridine with acetic anhydride in the presence of a base like pyridine.

This multi-step synthesis can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Antimicrobial Properties:

Studies suggest that this compound may inhibit the growth of various microbial strains, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Activity:

Preliminary findings indicate that this compound may have effects on cancer cell lines, possibly through mechanisms involving apoptosis or inhibition of cell proliferation.

Mechanism of Action:

The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways, modulating their activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Fluoropyridine | Pyridine ring with fluorine | Lacks iodine; primarily used as a building block |

| 5-Iodopyridine | Pyridine ring with iodine | Lacks fluorine; limited biological activity |

| N-(5-Iodopyridin-2-yl)acetamide | Similar acetamide structure | Iodine at different position; different reactivity |

| 6-Chloropyridine | Pyridine ring with chlorine | Chlorine instead of fluorine; less reactivity |

This compound stands out due to its combination of both fluorine and iodine, enhancing its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on exploring the interactions of this compound with various biological systems:

- Antiviral Activity:

-

Enzyme Inhibition:

- Research has shown that compounds with similar structures often interact with enzymes critical to disease progression. Investigations into this compound's inhibitory effects on specific enzymes are ongoing.

特性

IUPAC Name |

N-(6-fluoro-5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQLTKCGMDIQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468580 | |

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884660-46-2 | |

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。